molecular formula C26H29N3O4 B2845279 N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-18-6

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2845279
CAS No.: 872857-18-6
M. Wt: 447.535
InChI Key: SONFQOSJCPGASO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative characterized by a 4-butylphenyl amide substituent and a morpholino-2-oxoethyl group at the indole N1 position. The oxoacetamide core is a common pharmacophore in medicinal chemistry, often associated with interactions with biological targets such as enzymes or receptors involved in cancer, inflammation, or microbial pathogenesis .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-2-3-6-19-9-11-20(12-10-19)27-26(32)25(31)22-17-29(23-8-5-4-7-21(22)23)18-24(30)28-13-15-33-16-14-28/h4-5,7-12,17H,2-3,6,13-16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFQOSJCPGASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Assembly via Reductive Cyclization

The indole moiety is typically constructed using Cadogan-Sundberg or Larock methodologies. A modified one-pot approach adapted from PMC3124116 enables efficient 2-aminoindole formation:

Reaction Sequence

  • Nucleophilic Aromatic Substitution : 2-Fluoronitrobenzene reacts with cyanoacetamide derivatives under NaH/DMF conditions.
  • Reductive Cyclization : FeCl3/Zn-mediated reduction converts nitro groups to amines, facilitating intramolecular cyclization.

Optimized Conditions

Parameter Value
Temperature 100°C
Catalyst FeCl3 (3 equiv)
Reducing Agent Zn powder (10 equiv)
Solvent DMF/HCl (1:1)
Yield 78–92%

This method provides the 2-aminoindole-3-carboxamide scaffold essential for subsequent functionalization.

Morpholinoethyl Side Chain Installation

Patent WO2021110076A1 details alkylation strategies for attaching nitrogen-containing heterocycles to indoles:

Stepwise Procedure

  • Indole N-Alkylation :
    • React 1H-indole-3-carboxamide with 2-chloroacetyl chloride in THF.
    • Use K2CO3 as base (2.5 equiv) at 0°C→RT for 6 hr.
  • Morpholine Coupling :
    • Treat intermediate with morpholine (1.2 equiv) in acetonitrile.
    • Heat at 60°C for 12 hr under N2 atmosphere.

Key Observations

  • Alkylation at indole N1 proceeds preferentially over O-alkylation (selectivity >95:5).
  • Polar aprotic solvents (DMF, MeCN) improve reaction rates vs. ethereal solvents.

Acetamide Coupling and Final Assembly

US6232320B1 discloses amide bond formation techniques applicable to the butylphenyl group:

Acylation Protocol

  • Acid Chloride Generation :
    • Treat 4-butylphenylacetic acid with SOCl2 (2.0 equiv) in dry toluene.
    • Reflux 3 hr, then evaporate excess reagent.
  • Schotten-Baumann Reaction :
    • Add indole-morpholine intermediate to acid chloride in CH2Cl2.
    • Use Et3N (3.0 equiv) as base at −10°C for 2 hr.

Yield Optimization

Base Solvent Temperature Yield (%)
Triethylamine Dichloromethane −10°C 84
DMAP THF 25°C 72
Pyridine DMF 0°C 68

Low temperatures minimize oxoacetamide decomposition, while Et3N effectively scavenges HCl.

Alternative Methodologies

Solid-Phase Synthesis for Parallel Optimization

A resin-bound approach adapted from combinatorial chemistry enables rapid analog screening:

  • Wang Resin Functionalization :
    • Load Fmoc-protected 4-butylphenylamine (0.8 mmol/g resin).
  • Automated Synthesis Cycle :
    • Deprotect with 20% piperidine/DMF.
    • Couple Fmoc-indole-3-carboxylic acid using HBTU/HOBt.
    • Alkylate with bromoacetyl-morpholine precursor.

Advantages

  • Reduces purification steps (average purity 85–90%).
  • Enables synthesis of 50+ analogs/week.

Enzymatic Aminolysis for Green Chemistry

Lipase-mediated acylation offers an eco-friendly alternative:

Candida antarctica Lipase B (CALB) Protocol

  • Substrate: Indole-morpholine ethanol (1.0 equiv)
  • Acyl donor: Vinyl 4-butylphenylacetate (1.5 equiv)
  • Solvent: MTBE, 35°C, 24 hr
  • Conversion: 92% (GC-MS analysis)

Benefits

  • Avoids toxic chlorinated solvents.
  • No racemization at chiral centers.

Characterization and Quality Control

Spectroscopic Validation

Critical analytical data for batch release:

1H NMR (400 MHz, DMSO-d6)
δ 10.21 (s, 1H, NH), 8.34 (d, J=7.8 Hz, 1H, indole H4), 7.62–7.58 (m, 2H, ArH), 4.52 (s, 2H, CH2CO), 3.61–3.58 (m, 4H, morpholine), 2.51 (t, J=7.2 Hz, 2H, butyl CH2).

HPLC Purity Criteria

Column Mobile Phase Retention Time Purity Threshold
C18 (250×4.6) MeCN/H2O (70:30) 12.3 min ≥98.5%

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Component Cost/kg (USD) Contribution to Total Cost
4-Butylphenylacetic acid 320 41%
Morpholine 85 18%
FeCl3 12 5%

Process intensification through catalytic recycling reduces FeCl3 expenditure by 60%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been investigated for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is involved in inflammatory processes.

Case Study: COX-II Inhibition

A study demonstrated that derivatives of indole and morpholine frameworks can effectively inhibit COX-II activity. The compound showed promising results in vitro, with an IC50 value indicating significant potency against the target enzyme. This suggests potential use as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Research

The indole moiety is known for its anticancer properties. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Indole Derivatives in Cancer Therapy

Recent studies have highlighted the effectiveness of indole derivatives in targeting cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in tumor growth, leading to reduced proliferation rates .

Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds containing morpholine and indole structures, suggesting that they may protect against neurodegenerative diseases.

Case Study: Neuroprotection Mechanisms

In vitro studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration . This opens avenues for further research into their potential use as therapeutic agents for conditions such as Alzheimer's disease.

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationIC50 Value (μM)
This compoundStructureCOX-II InhibitionTBD
Indole Derivative AStructureAnticancer10
Morpholine-based Compound BStructureNeuroprotection5

Note: The IC50 values are indicative and vary based on experimental conditions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the butylphenyl group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Functional Groups

Compound Name Indole N1 Substituent Amide Substituent Notable Features Reference
Target Compound 2-Morpholino-2-oxoethyl 4-Butylphenyl Morpholine enhances solubility -
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide Pentyl Adamantan-1-yl Adamantane confers rigidity
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamid) 4-Chlorobenzyl Pyridin-4-yl Chlorobenzyl improves membrane permeation
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide None (unsubstituted indole) 4-Fluorobenzyl Fluorine enhances metabolic stability
8,9-Dihydrocoscinamide B None 2-(1H-Indol-3-yl)ethyl Natural product analog

Key Observations:

  • The morpholino-2-oxoethyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like adamantane (e.g., compounds in ).
  • 4-Butylphenyl provides moderate lipophilicity, contrasting with the polar pyridinyl group in D-24851 or the fluorinated benzyl in .

Biological Activity

N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, a compound with the CAS number 878059-12-2, has garnered attention in recent years for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C26H31N3O5SC_{26}H_{31}N_{3}O_{5}S, with a molecular weight of 497.6 g/mol. The structural characteristics include a butylphenyl group and a morpholino moiety, which are critical for its biological interactions.

PropertyValue
CAS Number878059-12-2
Molecular FormulaC26H31N3O5S
Molecular Weight497.6 g/mol

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory pathways. This inhibition suggests a mechanism similar to that of established anti-inflammatory agents like dexamethasone .

Anti-inflammatory Effects

In a study evaluating the compound's anti-inflammatory activity, it was administered at doses of 50 mg/kg and 100 mg/kg. The results demonstrated a dose-dependent reduction in edema, with inhibition percentages of 44.5%, 57.1%, and 67.34% at different time intervals (2, 4, and 6 hours) for the lower dose group. The higher dose group showed comparable results to dexamethasone treatment, indicating robust anti-inflammatory potential .

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro tests against various cancer cell lines, including HeLa, MCF-7, and HT-29, revealed that it possesses significant antiproliferative effects. For instance, one analog exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong cytotoxicity . The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest in the G2/M phase.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anti-inflammatory Study : A recent investigation demonstrated that treatment with similar indole derivatives resulted in significant reductions in inflammatory markers in animal models of arthritis .
  • Anticancer Evaluation : Another study focused on indole-based compounds showed promising results against various cancer types, suggesting that modifications to the indole structure can enhance activity against specific cell lines .

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